![molecular formula C9H5NO B12829992 2-Ethynylbenzo[d]oxazole CAS No. 40176-79-2](/img/structure/B12829992.png)
2-Ethynylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethynylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring with an ethynyl group attached to it. Benzoxazole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The ethynyl group adds unique reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylbenzo[d]oxazole typically involves the cyclization of ortho-aminophenols with acetylenic compounds. One common method is the reaction of 2-aminophenol with propargyl bromide under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethynylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of benzoxazole-2-carboxaldehyde.
Reduction: Formation of 2-ethynylbenzoxazoline.
Substitution: Formation of 2-substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
2-Ethynylbenzo[d]oxazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its neuroprotective effects and potential use in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Ethynylbenzo[d]oxazole involves its interaction with various molecular targets and pathways. For instance, in neuroprotective applications, it has been shown to promote the phosphorylation of Akt and glycogen synthase kinase (GSK-3β) and decrease the expression of nuclear factor-κB (NF-κB). These actions help protect cells from apoptosis and reduce the hyperphosphorylation of tau protein, which is implicated in Alzheimer’s disease.
Comparación Con Compuestos Similares
Benzoxazole: Lacks the ethynyl group but shares the core benzoxazole structure.
2-Aminobenzoxazole: Contains an amino group instead of an ethynyl group.
2-Substituted Benzoxazoles: Various derivatives with different substituents at the 2-position.
Uniqueness: 2-Ethynylbenzo[d]oxazole is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in organic synthesis and a valuable compound for developing new pharmaceuticals and materials.
Propiedades
Número CAS |
40176-79-2 |
|---|---|
Fórmula molecular |
C9H5NO |
Peso molecular |
143.14 g/mol |
Nombre IUPAC |
2-ethynyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H5NO/c1-2-9-10-7-5-3-4-6-8(7)11-9/h1,3-6H |
Clave InChI |
SQFNJKTYQRKEQO-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Fluoro-[1,1'-biphenyl]-3-sulfonyl chloride](/img/structure/B12829918.png)
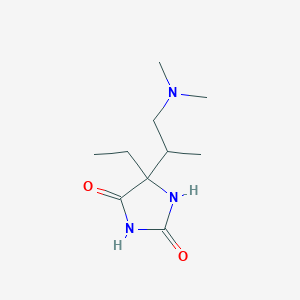
![(3aS,6aS)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide](/img/structure/B12829929.png)
![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

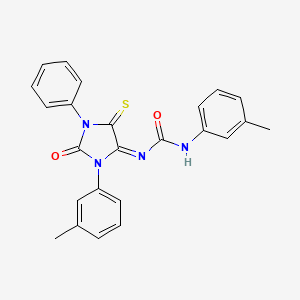
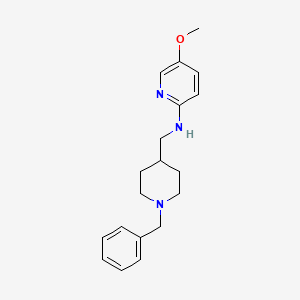
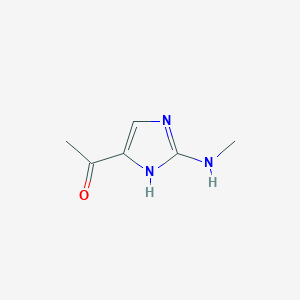
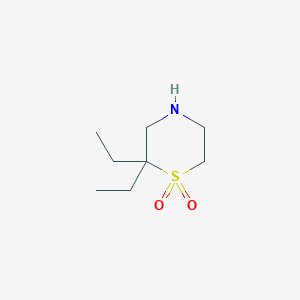
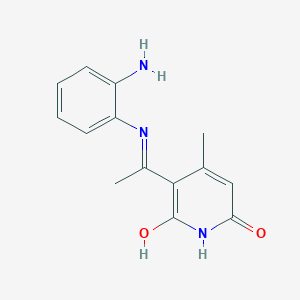
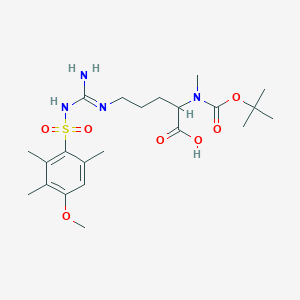
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)

